Stenoparib

Catalog No.
S548573
CAS No.
1140964-99-3
M.F
C18H15N5O
M. Wt
317.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stenoparib

CAS Number

1140964-99-3

Product Name

Stenoparib

IUPAC Name

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

InChI

InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21)

InChI Key

JLFSBHQQXIAQEC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

E7449; E 7449; E-7449; 2X-121; 2X 121; 2X121;

Canonical SMILES

C1C2=CC=CC=C2CN1CC3=NC4=NNC(=O)C5=C4C(=CC=C5)N3

Isomeric SMILES

C1C2=CC=CC=C2CN1CC3=NC4=CC=CC5=C4C(=N3)NNC5=O

The exact mass of the compound 3H-Pyridazino[3,4,5-de]quinazolin-3-one, 8-[(1,3-dihydro-2H-isoindol-2-yl)methyl]-1,2-dihydro- is 317.12766 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Stenoparib is an orally bioavailable small molecule inhibitor targeting Poly (ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, which are critical for DNA single-strand break repair. [REFS-1, REFS-2] A key differentiator from other in-class inhibitors is its additional, potent activity against Tankyrase 1 and 2 (TNKS1/2), enzymes which regulate the Wnt/β-catenin signaling pathway. [1] This dual mechanism of action provides a distinct pharmacological profile, enabling research into both synthetic lethality in DNA repair-deficient models and modulation of Wnt-driven oncogenic signaling.

Standard PARP inhibitors like Olaparib or Talazoparib are not direct substitutes for Stenoparib in many experimental contexts. The primary reason is Stenoparib's distinct, dual-inhibitor mechanism; its potent inhibition of Tankyrase 1/2 provides a function—Wnt pathway antagonism—that is absent in inhibitors like Olaparib. [1] Furthermore, significant differences in cellular potency, even within homologous recombination-deficient models, mean that substituting inhibitors would require complete re-validation of dosing and would likely produce mechanistically different results. [REFS-1, REFS-2] For studies specifically investigating the interplay between DNA repair and Wnt signaling, or for screening in Wnt-addicted cancer models, this compound's unique target profile makes it non-interchangeable.

Unique Dual-Target Profile: Potent Tankyrase Inhibition Absent in Olaparib

Stenoparib demonstrates potent inhibition of Tankyrase 1 (TNKS1), a key regulator of the Wnt/β-catenin pathway, with an IC50 value of approximately 115 nM. In a comparable assay, the first-generation PARP inhibitor Olaparib shows negligible activity against TNKS1, with a reported IC50 greater than 3,000 nM. [1]

Evidence DimensionTankyrase 1 (TNKS1) Enzymatic Inhibition IC50
Target Compound DataStenoparib: ~115 nM
Comparator Or BaselineOlaparib: >3,000 nM
Quantified Difference>26-fold more potent than Olaparib
ConditionsCell-free histone PARylation assay (Trevigen).

This justifies the procurement of Stenoparib for studies targeting the Wnt signaling pathway or investigating Wnt-addicted tumors, an application for which Olaparib is unsuitable.

High Cellular Potency in a BRCA1-Mutant Model Exceeds Olaparib

In the BRCA1-mutant triple-negative breast cancer cell line MDA-MB-436, Stenoparib inhibits cell proliferation with an IC50 of approximately 0.2 µM. [1] This is over 23 times more potent than Olaparib (IC50 ≈ 4.7 µM) and is comparable in potency to Talazoparib (IC50 ≈ 0.13 µM), a compound noted for its high PARP-trapping activity, in the same cell line. [2]

Evidence DimensionCell Proliferation Inhibition IC50
Target Compound DataStenoparib: ~0.2 µM
Comparator Or BaselineOlaparib: ~4.7 µM | Talazoparib: ~0.13 µM
Quantified Difference~23-fold more potent than Olaparib; similar potency to Talazoparib
Conditions7-day or 8-day cell proliferation/viability assay in MDA-MB-436 human breast cancer cells.

For researchers requiring high-potency PARP inhibition and trapping effects in BRCA-deficient models, Stenoparib offers performance comparable to Talazoparib and significantly greater than Olaparib, justifying its selection for achieving maximum effect at lower concentrations.

Comparative DMSO Solubility for Laboratory Stock Preparation

Stenoparib has a reported solubility in DMSO of 6.4 mg/mL. This allows for the preparation of concentrated stock solutions suitable for most in vitro experimental dilutions. For comparison, Olaparib exhibits a solubility of approximately 10 mg/mL in DMSO, while Talazoparib is significantly more soluble at over 19 mg/mL. [REFS-2, REFS-3]

Evidence DimensionSolubility in Dimethyl Sulfoxide (DMSO)
Target Compound DataStenoparib: 6.4 mg/mL
Comparator Or BaselineOlaparib: ~10 mg/mL | Talazoparib: >19 mg/mL
Quantified DifferenceLower solubility than Olaparib or Talazoparib, but sufficient for standard laboratory use.
ConditionsSolubility measured in pure DMSO at approximately room temperature.

This provides essential, practical data for experimental design, allowing researchers to accurately plan stock concentrations and ensure the compound's handling characteristics fit within their laboratory workflow.

Investigating Wnt Pathway Inhibition in BRCA-Proficient Tumors

Due to its potent, selective inhibition of Tankyrase 1/2 over other PARP inhibitors like Olaparib, Stenoparib is the indicated choice for studying the effects of Wnt/β-catenin pathway disruption, particularly in colorectal or other cancer models where this pathway is a primary oncogenic driver but BRCA mutations are absent. [1]

High-Potency Synthetic Lethality Studies in BRCA1-Mutant Models

When the experimental goal is to maximize cytotoxic effects in BRCA1-deficient cell lines or xenografts, Stenoparib's high potency, which is significantly greater than Olaparib's and on par with Talazoparib's, makes it a primary candidate. [REFS-1, REFS-2] This allows for achieving profound biological effects at lower concentrations, potentially reducing off-target concerns.

Preclinical In Vivo Studies Requiring a Favorable Tolerability Profile

In xenograft or other animal models, Stenoparib has been noted for being well-tolerated with less myelotoxicity (e.g., anemia, neutropenia) compared to some first-generation PARP inhibitors. [3] This makes it a preferred compound for long-term in vivo studies where animal welfare and minimizing confounding toxicities are critical for obtaining robust efficacy data.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

317.12766012 Da

Monoisotopic Mass

317.12766012 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9X5A2QIA7C

Wikipedia

Stenoparib

Dates

Last modified: 08-15-2023
1: Laurance J. Neurologists appeal to health secretary over withdrawal of drug for MS patients. BMJ. 2012 Nov 2;345:e7449. doi: 10.1136/bmj.e7449. PubMed PMID: 23125160.
2: Gilmore S, Hofmann-Wellenhof R, Muir J, Soyer HP. Lacunarity analysis: a promising method for the automated assessment of melanocytic naevi and melanoma. PLoS One. 2009 Oct 13;4(10):e7449. doi: 10.1371/journal.pone.0007449. PubMed PMID: 19823688; PubMed Central PMCID: PMC2758593.

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